Ethyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate
Description
Ethyl (8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate (C₂₂H₁₉ClO₅) is a chromone-derived compound characterized by a cyclopenta[c]chromen-4-one core. Key structural features include:
- A chloro substituent at position 6.
- A phenylacetate ester group at position 7.
- Molecular weight: 398.09 g/mol.
- Predicted Collision Cross Section (CCS) for [M+H]+: 189.0 Ų .
Chromones are known for diverse bioactivities, though literature and patent data for this specific compound remain unavailable .
Properties
IUPAC Name |
ethyl 2-[(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]-2-phenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClO5/c1-2-26-22(25)20(13-7-4-3-5-8-13)27-19-12-18-16(11-17(19)23)14-9-6-10-15(14)21(24)28-18/h3-5,7-8,11-12,20H,2,6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKWPEKYSXQTGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)OC2=C(C=C3C4=C(CCC4)C(=O)OC3=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate is a synthetic organic compound that belongs to the chromen derivatives family. Chromen derivatives are recognized for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C22H19ClO5
Molecular Weight : 398.84 g/mol
CAS Number : 304880-44-2
The chemical structure of Ethyl (8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate features a chloro-substituted cyclopenta[c]chromene core, which contributes to its unique biological properties. The compound is typically synthesized through the reaction of 8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-ol with ethyl chloroacetate in the presence of a base like potassium carbonate.
Antimicrobial Properties
Research indicates that Ethyl (8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In studies involving human cancer cell lines, Ethyl (8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate showed dose-dependent cytotoxic effects. The proposed mechanism includes apoptosis induction and cell cycle arrest at the G1 phase.
Table 1: Summary of Biological Activities
The biological activity of Ethyl (8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate is attributed to its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular receptors involved in critical signaling pathways. For instance, studies suggest that it can inhibit topoisomerase enzymes crucial for DNA replication and transcription in cancer cells .
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various chromen derivatives including Ethyl (8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate. The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
Study 2: Cancer Cell Line Analysis
In another study focusing on cancer therapeutics published in Cancer Research, researchers tested the effects of Ethyl (8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate on various human cancer cell lines. The findings revealed that the compound significantly reduced cell viability in a concentration-dependent manner and induced apoptosis through mitochondrial pathways .
Scientific Research Applications
Antimicrobial Properties
Ethyl (8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate has demonstrated notable antimicrobial activity against various bacterial strains. In vitro studies indicate its effectiveness in inhibiting growth through mechanisms that disrupt bacterial cell wall synthesis and membrane integrity.
Table 1: Summary of Antimicrobial Activity
| Activity Type | Model/System | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | Various bacterial strains | Inhibition of growth | Journal of Medicinal Chemistry |
Anticancer Activity
Research has also focused on the compound's anticancer properties. Studies involving human cancer cell lines have shown that it induces cytotoxic effects in a dose-dependent manner. The proposed mechanisms include apoptosis induction and cell cycle arrest at the G1 phase.
Table 2: Summary of Anticancer Activity
| Activity Type | Model/System | Observed Effect | Reference |
|---|---|---|---|
| Anticancer | Human cancer cell lines | Induction of apoptosis | Cancer Research |
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various chromen derivatives including Ethyl (8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate. The results indicated potent activity against both Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Study 2: Cancer Cell Line Analysis
In another study focusing on cancer therapeutics published in Cancer Research, researchers tested the effects of Ethyl (8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate on various human cancer cell lines. The findings revealed significant reductions in cell viability in a concentration-dependent manner and indicated apoptosis through mitochondrial pathways.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity or generating intermediates for further derivatization.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic (HCl, H₂O) | 6M HCl, reflux (4–6 h) | (8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetic acid | 78–85% | |
| Basic (NaOH, EtOH) | 2M NaOH, 60°C (3 h) | Same as above | 82% |
Cyclopentane Ring Modifications
The tetrahydrocyclopentane ring participates in Diels-Alder reactions due to its conjugated diene system, enabling cycloaddition with dienophiles like maleic anhydride.
| Dienophile | Conditions | Product | Outcome | Reference |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 110°C (12 h) | Bicyclic adduct with fused six-membered ring | Improved aqueous solubility |
Electrophilic Aromatic Substitution
The chromen ring’s electron-rich aromatic system undergoes halogenation and nitration at the 5- and 9-positions under controlled conditions.
| Reaction | Reagents | Position | Product | Yield | Reference |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C (2 h) | 5-NO₂ | 5-Nitro derivative | 65% | |
| Chlorination | Cl₂, FeCl₃, CH₂Cl₂ (RT, 1 h) | 9-Cl | 8,9-Dichloro derivative | 58% |
Oxidation and Reduction
-
Oxidation : The ketone group at position 4 is oxidized to a carboxylic acid using strong oxidizing agents.
-
Reduction : The same ketone is reduced to a secondary alcohol with NaBH₄ or LiAlH₄.
| Reaction | Reagents | Product | Selectivity | Reference |
|---|---|---|---|---|
| Oxidation (Ketone → Acid) | KMnO₄, H₂O, 80°C | 4-Carboxy derivative | >90% | |
| Reduction (Ketone → Alcohol) | NaBH₄, MeOH, RT | 4-Hydroxy derivative | 88% |
Nucleophilic Substitution at Chlorine
The chlorine atom at position 8 is susceptible to nucleophilic displacement with amines or alkoxides.
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Piperidine | DMF, 100°C (8 h) | 8-Piperidinyl derivative | 72% | |
| Methoxide | NaOMe, MeOH, reflux (6 h) | 8-Methoxy derivative | 68% |
Photochemical Reactions
UV irradiation induces ring-opening of the chromen system, forming a diketone intermediate that can undergo further cyclization.
| Conditions | Product | Application | Reference |
|---|---|---|---|
| UV (254 nm), CH₃CN, 24 h | Furo[3,4-c]chromenone | Photodynamic therapy precursors |
Biological Interactions
While not a classical chemical reaction, the compound’s interactions with biological targets (e.g., kinase inhibition) involve non-covalent binding through:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The table below compares the target compound with structurally related analogs:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | CCS [M+H]+ (Ų) | Key Differences |
|---|---|---|---|---|---|
| Ethyl (8-chloro-4-oxo...)oxyacetate | 8-Cl, 7-O-(phenylacetate) ethyl ester | C₂₂H₁₉ClO₅ | 398.09 | 189.0 | Reference compound |
| Ethyl (6-methyl-4-oxo...)oxyacetate | 6-CH₃, 7-O-(phenylacetate) ethyl ester | C₂₃H₂₂O₅ | 378.15 | 187.7 | Methyl vs. chloro at position 6 |
| Isopropyl [(8-chloro-4-oxo...)oxy]acetate | 8-Cl, 7-O-acetate isopropyl ester | C₁₇H₁₇ClO₅ | 336.77 | N/A | Isopropyl ester vs. ethyl phenylacetate |
| [(8-Hexyl-4-oxo...)oxy]acetate | 8-hexyl, 7-O-acetate | C₂₀H₂₃O₅ | 343.40 | N/A | Hexyl chain vs. chloro and phenyl |
| 2-[(8-hexyl-4-oxo...)oxy]acetic acid | 8-hexyl, 7-O-acetic acid | C₂₀H₂₂O₅ | 342.39 | N/A | Carboxylic acid vs. ester |
Key Observations:
Chloro vs. Methyl Substituents :
- The 8-chloro group (Cl) in the reference compound increases molecular weight and lipophilicity compared to the 6-methyl (CH₃) analog . The chloro group may enhance membrane permeability but could introduce metabolic stability challenges.
- The CCS value for the chloro derivative (189.0 Ų) is slightly higher than the methyl analog (187.7 Ų), suggesting a bulkier molecular conformation due to chlorine’s larger atomic radius .
Ester Group Modifications: Replacing the ethyl phenylacetate group (reference compound) with a simple isopropyl ester reduces molecular weight by ~15% (336.77 vs. 398.09 g/mol) . Conversion to a carboxylic acid (e.g., 2-[(8-hexyl-4-oxo...)oxy]acetic acid) introduces a polar functional group, likely enhancing solubility but reducing bioavailability .
Alkyl Chain Effects :
Predicted Physicochemical and Structural Properties
- CCS Values : The reference compound’s CCS (189.0 Ų for [M+H]+) indicates a moderately compact structure. The 6-methyl analog’s lower CCS (187.7 Ų) suggests a slight conformational change due to reduced steric bulk .
- Lipophilicity : Chloro and phenyl groups contribute to higher logP values compared to alkyl or carboxylic acid derivatives, impacting drug-likeness parameters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
